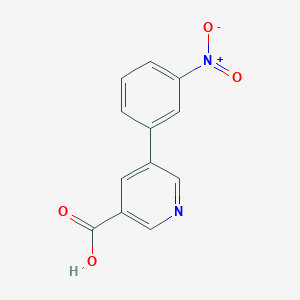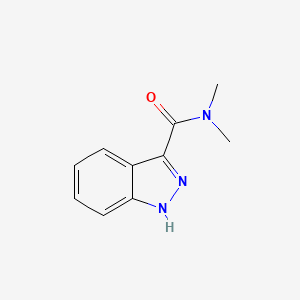
N,N-Dimethyl-1H-indazole-3-carboxamide
Übersicht
Beschreibung
N,N-Dimethyl-1H-indazole-3-carboxamide, also known as DMIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMIC is a heterocyclic compound that consists of an indazole ring and a carboxamide group.
Wissenschaftliche Forschungsanwendungen
Analytical and Structural Characterization
Comprehensive analytical and structural characterization of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a novel synthetic cannabinoid analogue of 5F-ADB, showcases the chemical's potential for forensic and clinical research. Analyzed by gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods, this compound offers a new avenue for the study of psychoactive substances, contributing to a broader understanding of cannabinoid receptor interactions and the effects of synthetic cannabinoids on human health (Dybowski et al., 2021).
Pharmacokinetics and Antitumor Activity
The pharmacokinetics of 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), an antitumor agent, demonstrates species-dependent metabolism, highlighting the importance of understanding drug metabolism for therapeutic applications. This research points to the potential for using DTIC and its derivatives, including N,N-Dimethyl-1H-indazole-3-carboxamide, in the treatment of malignant melanoma and possibly other cancers, underscoring the need for further investigation into the metabolic pathways and efficacy of these compounds across different species (Vincent et al., 1984).
Synthetic Chemistry Applications
Research into pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole, including the synthesis of 1.2-dimethylindazolium-3-carboxylates, opens new pathways in synthetic chemistry. These compounds, derivable from indazole alkaloids like Nigellicin, offer potential as intermediates in the synthesis of amidates and other novel organic compounds, suggesting a range of applications in medicinal chemistry and drug development (Schmidt et al., 2006).
Activation of Soluble Guanylate Cyclase
Investigations into indazole and indole derivatives as activators of the nitric oxide receptor, soluble guanylate cyclase, highlight the potential of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogues in the development of new therapeutic agents. These compounds have shown efficacy in inhibiting platelet aggregation and activating soluble guanylate cyclase, indicating promising applications in the treatment of cardiovascular diseases and conditions associated with impaired nitric oxide signaling (Selwood et al., 2001).
Eigenschaften
IUPAC Name |
N,N-dimethyl-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKAAQVRMYIPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609914 | |
| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1H-indazole-3-carboxamide | |
CAS RN |
99055-81-9 | |
| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

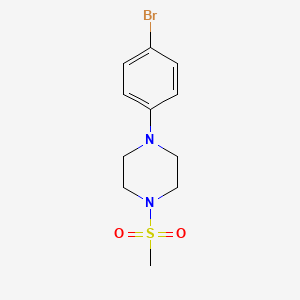

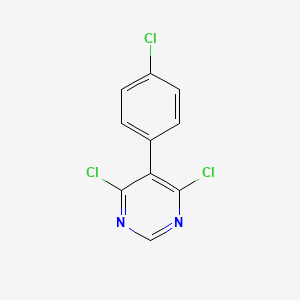
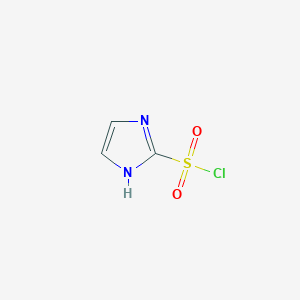
![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)
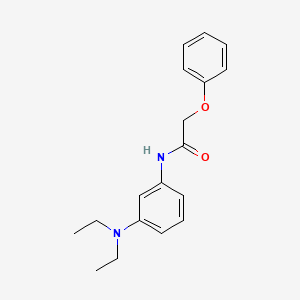
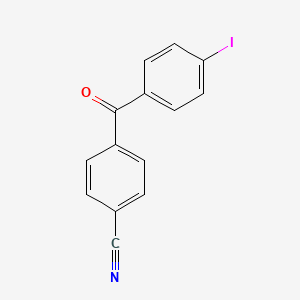
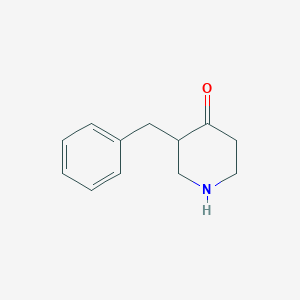
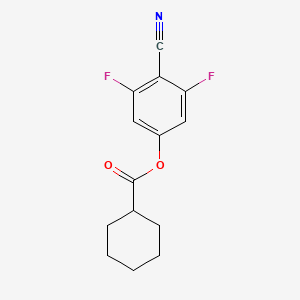
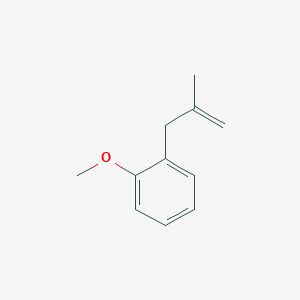
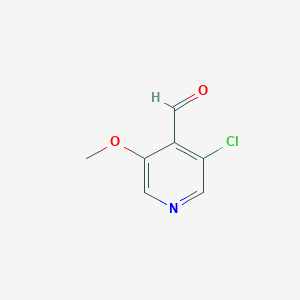

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)
